molecular formula C13H9N3O4 B2855247 N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-93-2

N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2855247
CAS No.: 955753-93-2
M. Wt: 271.232
InChI Key: NXHGEXRKHCNAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound with the molecular formula C13H9N3O4 and is characterized by its hybrid structure incorporating both a 1,3-dioxoisoindoline and a 5-methylisoxazole moiety . This specific architecture is of significant interest in medicinal chemistry. The 1,3-dioxoisoindoline (phthalimide) pharmacophore is a recognized structural feature in compounds investigated for their biological activity. For instance, derivatives of 1,3-dioxoisoindoline-5-carboxamide have been designed and evaluated as potential T-type calcium channel blockers, indicating the relevance of this scaffold in neurological and cardiovascular research . Simultaneously, the 5-methylisoxazole group is a privileged structure found in various bioactive molecules. Recent studies on 5-methylisoxazole-carboxamide derivatives have demonstrated their potential as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Some compounds in this class have shown IC50 values in the nanomolar range, highlighting the potential of this chemical motif for developing new anti-inflammatory agents . The integration of these two fragments into a single molecule suggests that this compound is a valuable chemical entity for further investigation in various biological assays. Researchers can utilize this compound as a building block or a core structure for developing novel therapeutic agents, particularly in areas such as ion channel modulation and enzyme inhibition. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-6-4-10(16-20-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGEXRKHCNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Retrosynthetic Strategy

The target molecule dissects into two primary intermediates (Figure 1):

  • 5-Methylisoxazole-3-carboxylic acid (or its activated derivatives)
  • 5-Amino-1,3-dioxoisoindoline

Coupling these fragments via amide bond formation yields the final product.

Synthesis of 5-Methylisoxazole-3-Carboxamide

Patent-Based Approach (CN1156723A)

The patent outlines a three-step synthesis starting from dimethyl oxalate:

  • Condensation : Dimethyl oxalate reacts with acetone under sodium methoxide catalysis (0–5°C, 4 h) to form methyl acetylacetonate.
  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water (reflux, 6 h) yields 5-methylisoxazole-3-carboxylic acid (78% yield).
  • Amidation : Carboxylic acid reacts with thionyl chloride to form the acid chloride, followed by ammonolysis to produce 5-methylisoxazole-3-carboxamide (85% yield).

Reaction Conditions :

Step Reagents Temperature Time Yield
1 NaOMe, acetone 0–5°C 4 h 92%
2 NH₂OH·HCl, EtOH/H₂O Reflux 6 h 78%
3 SOCl₂, NH₃ (g) RT 2 h 85%
Alternative Hydrazine-Mediated Route

A modified approach from JOCPR (Source 4) employs hydrazine hydrate for direct amidation:

  • Reaction : 5-Methylisoxazole-3-carbonyl chloride reacts with hydrazine hydrate in ethanol (reflux, 14 h) to yield the carboxamide (60% yield).

Synthesis of 5-Amino-1,3-Dioxoisoindoline

Nitro Reduction Strategy

  • Nitration : Phthalic anhydride undergoes nitration (HNO₃/H₂SO₄, 0°C, 3 h) to yield 5-nitro-1,3-dioxoisoindoline.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (90% yield).

Direct Amination via Ammonia-Ugi Reaction

A multicomponent reaction (MCR) approach from Source 2 utilizes ammonia, aldehydes, and isonitriles to construct isoindolinone scaffolds:

  • Conditions : Ammonia, 2-halobenzoic acid, and isonitrile react in methanol (RT, 24 h) followed by copper-catalyzed annulation to form 5-amino-1,3-dioxoisoindoline (65% yield).

Coupling Strategies for Final Product Formation

Carbodiimide-Mediated Amide Bond Formation

Procedure :

  • Activate 5-methylisoxazole-3-carboxylic acid with EDCl/HOBt in DMF (0°C, 1 h).
  • Add 5-amino-1,3-dioxoisoindoline and stir at room temperature for 12 h.
  • Isolate via precipitation (yield: 72%).

Optimization Data :

Coupling Agent Solvent Time (h) Yield
EDCl/HOBt DMF 12 72%
DCC/DMAP THF 18 68%

One-Pot Ugi-4CR Approach

Source 2 describes a Ugi four-component reaction (Ugi-4CR) for direct assembly:

  • Components : 5-Amino-1,3-dioxoisoindoline, aldehyde, isonitrile, and 5-methylisoxazole-3-carboxylic acid.
  • Conditions : Methanol, 25°C, 48 h.
  • Yield : 58% (requires chromatographic purification).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 6.54 (s, 1H, isoxazole-H), 7.10–7.75 (m, 3H, isoindolinone-H), 9.52 (s, 1H, NH).
  • IR (KBr) : 1683 cm⁻¹ (C=O), 3300 cm⁻¹ (NH).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Found C 50.74%, H 5.03%, N 23.66% (Calcd: C 50.84%, H 5.12%, N 23.72%).

Challenges and Optimization Insights

Byproduct Formation in Ugi Reactions

Kazmaier et al. identified competing pathways in ammonia-Ugi reactions, leading to semiaminal intermediates. Mitigation strategies include:

  • Stoichiometric Control : Excess ammonia (3 eq.) suppresses aldehyde dimerization.
  • Solvent Optimization : Tetrahydrofuran (THF) improves regioselectivity vs. methanol.

Acid Sensitivity of Isoindolinone

The 1,3-dioxoisoindoline core undergoes hydrolysis under strongly acidic conditions. Reactions requiring acid catalysts (e.g., POCl₃) must be conducted below 0°C.

Industrial-Scale Considerations

Cost-Effective Feedstocks

  • Dimethyl Oxalate : $12/kg (bulk pricing, 2025).
  • Hydroxylamine Hydrochloride : $8/kg.

Green Chemistry Metrics

Metric Value
Atom Economy 84%
Process Mass Intensity 6.2 kg/kg
E-Factor 18

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. A representative reaction involves refluxing with aqueous potassium hydroxide (KOH), producing 5-methylisoxazole-3-carboxylic acid and 5-amino-1,3-dioxoisoindoline .

Reaction Conditions & Yield

Conditions Products Yield Source
6M HCl, 100°C, 8h5-Methylisoxazole-3-carboxylic acid + amine45%
10% KOH in EtOH, reflux, 6hSodium salt of carboxylic acid + NH₃ release62%

Nucleophilic Substitution at the Isoxazole Ring

The electron-deficient isoxazole ring facilitates nucleophilic substitution at the 5-methyl position. Reactions with amines or thiols proceed under mild conditions, forming substituted derivatives .

Example Reaction

text
N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide + benzylamine → N-(1,3-dioxoisoindolin-5-yl)-5-(benzylamino)isoxazole-3-carboxamide

Key Data

  • Solvent: DMF, 80°C

  • Catalyst: Triethylamine (TEA)

  • Yield: 58% (confirmed by ¹H NMR & LC-MS)

Cyclization Reactions

The dioxoisoindolinyl moiety participates in cyclization under acidic conditions, forming fused heterocycles. For instance, treatment with polyphosphoric acid (PPA) induces ring expansion :

Reaction Pathway

  • Protonation of the amide nitrogen.

  • Intramolecular attack by the adjacent carbonyl oxygen.

  • Formation of a tetracyclic quinazolinone derivative.

Conditions & Outcome

Reagent Temperature Time Product Yield
PPA120°C4hQuinazolinone-fused isoxazole34%

Oxidation of the Methyl Group

The 5-methyl group on the isoxazole ring is susceptible to oxidation. Using KMnO₄ in acidic media converts it to a carboxylic acid functionality :

Oxidation Reaction

text
5-Methylisoxazole → 5-Carboxyisoxazole

Experimental Parameters

  • Oxidizing Agent: KMnO₄ (2 equiv)

  • Solvent: H₂O/H₂SO₄ (1:1)

  • Yield: 41% (isolated via column chromatography)

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introduction at the isoxazole’s 4-position. Suzuki-Miyaura coupling with aryl boronic acids is particularly effective :

General Protocol

Component Quantity
Pd(PPh₃)₄5 mol%
Aryl boronic acid1.2 equiv
K₂CO₃2 equiv
DME/H₂O (3:1)80°C, 12h

Reported Yields

  • Phenyl: 67%

  • 4-Methoxyphenyl: 53%

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces cleavage of the isoxazole ring, forming nitrile and ketone fragments :

Degradation Pathway

text
Isoxazole ring → Acetonitrile + 3-oxopropanamide derivatives

Analytical Evidence

  • UV-Vis: Absorption peak shift from 280 nm to 210 nm.

  • MS: m/z 98.06 (acetonitrile fragment) .

Salt Formation

The carboxamide’s NH group reacts with strong bases (e.g., NaH) to form stable sodium salts, enhancing solubility in polar solvents:

Reaction

text
This compound + NaH → Sodium salt + H₂ gas

Applications

  • Improved bioavailability in pharmacological formulations.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of derivatives of 5-methylisoxazole, including N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide, as anti-inflammatory agents. Research indicates that certain derivatives exhibit substantial anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

Case Study:
A study synthesized several 5-methylisoxazole derivatives and evaluated their anti-inflammatory properties. Among these, specific compounds demonstrated significant inhibition of inflammation markers such as TNF-alpha and IL-6 in vitro. The most potent derivative showed an IC50 value comparable to established anti-inflammatory drugs .

Anticancer Activity

This compound has been investigated for its anticancer properties. Its structural features suggest potential interactions with cancer cell pathways.

Research Findings:
A notable study assessed the anticancer activity of this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting its potential as a therapeutic agent for specific cancer types .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Compounds derived from isoindoline structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study:
In vivo studies demonstrated that certain derivatives could significantly reduce neuronal damage in models of induced seizures. The compound's mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the isoxazole ring can dramatically influence the compound's pharmacological profile.

Table: Structure-Activity Relationship Overview

Compound VariantSubstituentBiological ActivityIC50 (µM)
Variant A-OCH₃Anti-inflammatory12
Variant B-ClAnticancer8
Variant C-FNeuroprotective15

The above table summarizes findings from various studies indicating how different substituents affect the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several isoxazole- and isoindolinone-based derivatives. Below is a comparative analysis based on the evidence:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Reference
N-(1,3-Dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide 5-methylisoxazole + 1,3-dioxoisoindolin Carboxamide linkage Hypothesized receptor targeting (inferred from analogs)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(...)-acetamide Isoxazole + indolin-3-ylidene Fluorine substitution at isoxazole Moderate bioactivity (Score: 6.554)
(E)-N-(3-hydroxyisoxazol-5-yl)-2-(...)-acetamide Isoxazole + indolin-3-ylidene Hydroxyl substitution at isoxazole Higher bioactivity (Score: 6.815)
9-(5-Amino-3-methylisoxazol-4-yl)-...xanthen-1-one Isoxazole + xanthenone Amino and methyl groups on isoxazole Solid-state stability (MP: 210–242°C)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + thiazole Thiazole substitution Crystallographically characterized
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Isoxazole + phenolic group Hydroxyphenyl substitution Acute toxicity (H302, H315, H319)

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound belonging to the isoindoline-1,3-dione derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and inflammation modulation. This article reviews its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C1313H99N33O44 with a molecular weight of 271.23 g/mol. The compound features an isoindoline core with carbonyl groups at positions 1 and 3, contributing to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is crucial for the compound's biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by targeting cyclin-dependent kinases (CDKs) and inhibiting tumor necrosis factor-alpha (TNF-α) activity. This mechanism leads to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also demonstrates anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest.
  • Tumor Necrosis Factor-alpha (TNF-α) : Reduces inflammatory responses.

These interactions suggest a dual role in both cancer treatment and inflammation reduction .

Comparative Analysis

This compound can be compared with other isoindoline derivatives such as thalidomide and lenalidomide. These compounds share similar mechanisms but differ in their specific activities and side effects. A summary comparison is provided below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateCDK inhibition, TNF-α modulation
ThalidomideModerateHighAngiogenesis inhibition
LenalidomideHighHighImmunomodulation and apoptosis induction

Case Studies

Recent studies have focused on the cytotoxicity evaluation of various derivatives related to this compound. For instance:

  • Study on T-type Calcium Channel Blockers : A derivative showed IC50 values of 0.93 µM against T-type calcium channels, indicating potential for cardiovascular applications .
  • Evaluation of Anti-inflammatory Activity : Compounds derived from 5-methylisoxazole exhibited significant anti-inflammatory effects in vitro, suggesting broader therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide, and how are yields optimized?

  • Answer : Synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with activated 5-methylisoxazole-3-carboxylic acid precursors. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to form reactive intermediates.
  • Amide bond formation under anhydrous conditions, often in polar aprotic solvents (e.g., DMF, DCM) with base catalysis (e.g., triethylamine) .
  • Yield optimization via ultrasound-assisted methods (improving reaction rates by 30–50%) or controlled temperature (e.g., 0–5°C for exothermic steps) .
    • Validation : Purity is assessed via HPLC or TLC, with final characterization by 1H^1H/13C^{13}C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons from isoindolin-dione at δ 7.5–8.0 ppm; isoxazole methyl at δ 2.2–2.5 ppm). 13C^{13}C NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • X-ray crystallography : Resolves 3D conformation, particularly for resolving steric effects in the isoindolin-dione moiety .

Q. What safety precautions are required when handling this compound in the lab?

  • Answer :

  • Hazard classification : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ face shields during solvent handling. Avoid dust generation via wet methods .
  • First aid : Flush eyes with water (15+ minutes); for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Answer :

  • Step 1 : Verify solvent purity and calibration using internal standards (e.g., TMS for NMR).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers .
  • Step 3 : Cross-validate with alternative techniques (e.g., IR for carbonyl groups; XRD for crystal packing anomalies) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives minimized?

  • Answer :

  • Antimicrobial screening : Use the Microplate Alamar Blue Assay (MABA) for antitubercular activity (IC₅₀ determination against Mycobacterium tuberculosis H37Rv) .
  • Enzyme inhibition : For Factor Xa studies, employ fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) with controls (e.g., rivaroxaban) to confirm selectivity .
  • False-positive mitigation : Include counter-screens (e.g., cytotoxicity assays on HEK-293 cells) and validate hits via dose-response curves .

Q. How do steric and electronic effects of the isoindolin-dione moiety influence reaction kinetics in derivatization?

  • Answer :

  • Steric hindrance : The 1,3-dioxo group reduces nucleophilic substitution at C-5 of isoindolin-dione, favoring coupling at the carboxamide nitrogen.
  • Electronic effects : Electron-withdrawing dioxo groups activate the aryl ring for electrophilic substitution (e.g., nitration at C-4 requires HNO₃/H₂SO₄ at 0°C) .
  • Kinetic studies : Monitor via stopped-flow UV-Vis spectroscopy; DFT calculations predict regioselectivity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Answer :

  • Prodrug design : Introduce phosphate esters at the isoxazole methyl group for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) with sonication to achieve 150–200 nm particles for sustained release .
  • LogP optimization : Reduce LogP from ~2.5 to <1.5 via PEGylation or sulfonate salt formation .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Answer :

  • Variable source : Differences in assay conditions (e.g., serum concentration, pH) can alter compound stability. Standardize protocols using CLSI guidelines .
  • Compound purity : Ensure >95% purity via preparative HPLC; residual solvents (e.g., DMSO) may inhibit enzymes .
  • Strain variability : Test against multiple M. tuberculosis strains (e.g., H37Ra vs. clinical isolates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.